N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the hexanamide linkage through amidation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can affect signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
- N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide stands out due to its specific structural features, such as the length of the hexanamide chain and the presence of the 3-chloro-4-methoxyphenyl group. These unique characteristics may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-28-18-11-10-14(13-16(18)21)22-19(26)9-3-2-6-12-25-20(27)15-7-4-5-8-17(15)23-24-25/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,26) |
InChI Key |
LPMBQUUMFNYRQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
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